molecular formula C17H21N3O3S B2627455 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448037-29-3

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2627455
CAS No.: 1448037-29-3
M. Wt: 347.43
InChI Key: SWXSUTKRLOQOAU-UHFFFAOYSA-N
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Description

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its molecular architecture incorporates a pyrazine ring linked via an ether bond to a piperidine system, which is further modified by a 2,5-dimethylphenylsulfonyl group. The piperazine and piperidine scaffolds are privileged structures in pharmaceuticals, frequently found in FDA-approved drugs and known for their ability to improve solubility and serve as versatile scaffolds for arranging pharmacophoric groups . The pyrazine heterocycle is a key feature in numerous bioactive compounds, with recent studies highlighting its application in developing novel antimicrobial and anticancer agents . The specific molecular framework of this compound, featuring a sulfonamide moiety and an ether-linked heteroaromatic system, suggests potential as a valuable intermediate for constructing more complex molecules. It is well-suited for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this chemical as a key synthon in palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to generate diverse compound libraries for high-throughput screening . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-4-14(2)16(11-13)24(21,22)20-9-5-15(6-10-20)23-17-12-18-7-8-19-17/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXSUTKRLOQOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Sulfonyl Group: The 2,5-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment to the Pyrazine Ring: The final step involves the coupling of the piperidine derivative with a pyrazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds incorporating piperidine and pyrazine structures exhibit significant pharmacological activities. For example, studies have shown that derivatives of piperidine can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin production. These inhibitors are valuable in treating hyperpigmentation disorders .

Antimicrobial Activity

The sulfonamide group present in the compound has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Calcium Channel Modulation

Analogous compounds have been investigated for their role as calcium channel activators. For instance, a related compound was shown to enhance immune responses by acting as a co-adjuvant with approved adjuvants, indicating that similar mechanisms could be explored for 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine .

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of small molecules containing the piperidine fragment reported significant inhibition of tyrosinase activity by specific derivatives. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group enhanced inhibitory potency .

CompoundIC50 (μM)Structural Features
Compound A13.34Basic piperidine structure
Compound B17.76Sulfonamide modification

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine ring significantly increased antibacterial activity .

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis yields based on available evidence:

Compound Name Sulfonyl/Phenyl Substituent Core Structure Molecular Weight (g/mol) Synthesis Yield Key Reference
2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Target Compound) 2,5-Dimethylphenyl Piperidin-4-yloxy pyrazine 360.45 (calculated) Not reported
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Methyl-1H-pyrazol-4-yl Piperidin-4-yloxy pyrazine 324.11 60%
2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 1H-Pyrazol-4-yl Piperidin-4-yloxy pyrazine 310.10 Not specified
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2,3-dimethylphenyl)piperazine 2,5-Dimethoxyphenyl Piperazine 445.54 Not reported
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Piperidin-4-yl phenylpyrazine 389.46 97.9%
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine 2,4,6-Trimethylphenyl (mesityl) Piperazine 374.50 Not reported

Key Structural and Functional Differences

Sulfonyl Group Variations: The target compound’s 2,5-dimethylphenyl sulfonyl group provides steric bulk and hydrophobicity compared to pyrazole-based analogs (e.g., 3-methyl-1H-pyrazol-4-yl in ). Methyl groups may enhance metabolic stability relative to methoxy substituents (e.g., 2,5-dimethoxyphenyl in ), which are more polar and prone to oxidative metabolism .

Core Structure Modifications: Piperidine-pyrazine hybrids (e.g., target compound and ) differ from piperazine-based analogs (e.g., ) in ring saturation and flexibility. Piperidine’s chair conformation may improve binding pocket compatibility in enzyme targets compared to piperazine’s planar structure .

Synthetic Accessibility :

  • Compounds synthesized via GP1 (General Procedure 1, as in ) achieved moderate yields (60% for pyrazole derivatives), suggesting that sterically demanding substituents (e.g., 2,5-dimethylphenyl) may require optimized conditions for higher efficiency.
  • The high yield (97.9%) of the carboxamide derivative in highlights the robustness of amide coupling compared to sulfonylation reactions.

Biological Activity

The compound 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine represents a significant area of interest within medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a pyrazine ring, a piperidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.

Antimicrobial Properties

Research has indicated that compounds similar to 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the sulfonyl and piperidinyl groups may enhance this activity .

Anticancer Activity

Studies have explored the anticancer potential of related compounds. For example, certain piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines such as HT-29 and TK-10. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes, inhibiting their function.
  • Membrane Interaction : The chlorobenzyl component can affect cellular membranes, altering permeability and potentially leading to cell death.
  • Calcium Channel Modulation : Some studies suggest that similar compounds can modulate calcium channels, influencing intracellular signaling pathways .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that compounds structurally related to 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exhibited IC50 values between 10 and 20 µM against HT-29 cells. Flow cytometry analysis indicated that these compounds could induce early and late apoptosis in treated cells .

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50 (µM)
2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazinePyrazine derivativeAntimicrobial32-64 (E. coli)
Piperidine Derivative APiperidineAnticancer10 (HT-29)
Piperidine Derivative BPiperidineAntimicrobial16 (S. aureus)

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